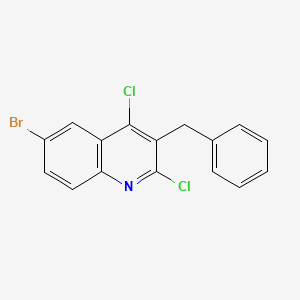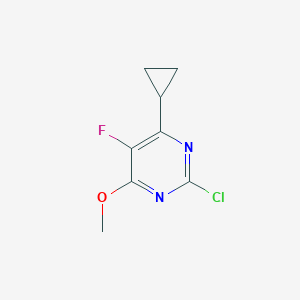
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with an amine group at the 3-position and a tert-butyldimethylsilyloxyethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent reactions to introduce the pyridine and amine functionalities. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using TBDMSCl in the presence of a base such as imidazole in an organic solvent like methylene chloride.
Formation of the Pyridine Ring: The protected intermediate is then subjected to conditions that facilitate the formation of the pyridine ring, often involving cyclization reactions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives with altered functional groups.
Applications De Recherche Scientifique
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biological assays and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine involves its interaction with molecular targets and pathways. The tert-butyldimethylsilyloxy group provides steric protection, while the pyridine and amine functionalities can participate in various biochemical interactions. These interactions may include binding to enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in having a tert-butyldimethylsilyloxy group but differs in the alkyne functionality.
tert-Butyldimethylsilyl chloride: Used as a protecting group reagent, similar in its protective role.
Uniqueness
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine is unique due to its specific combination of a pyridine ring, amine group, and tert-butyldimethylsilyloxyethyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H24N2OSi |
|---|---|
Poids moléculaire |
252.43 g/mol |
Nom IUPAC |
6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-amine |
InChI |
InChI=1S/C13H24N2OSi/c1-13(2,3)17(4,5)16-9-8-12-7-6-11(14)10-15-12/h6-7,10H,8-9,14H2,1-5H3 |
Clé InChI |
JOUJTSFAPVUSRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


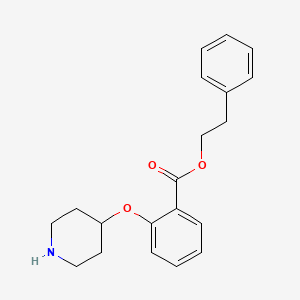

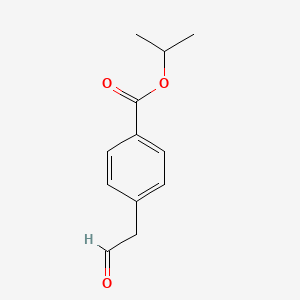


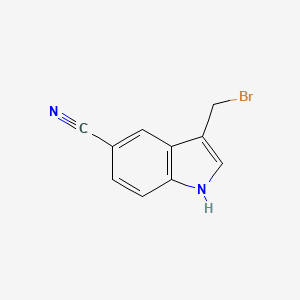

![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
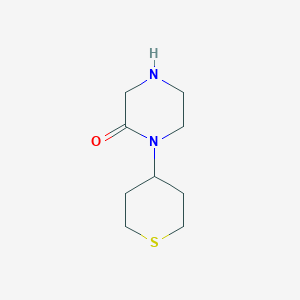
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
